Tert-butyl 1-(4-aminophenyl)cyclopropylcarbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-(4-aminophenyl)cyclopropylcarbamate consists of a cyclopropylcarbamate group attached to a tert-butyl group and a 4-aminophenyl group. The molecular weight of the compound is 248.326.Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, and at a temperature below -20°C .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Intermediate in Biologically Active Compounds Synthesis : Tert-butyl derivatives, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, serve as crucial intermediates in synthesizing biologically active compounds like omisertinib (AZD9291), showcasing their importance in medicinal chemistry for cancer treatment (Zhao et al., 2017).
Spirocyclopropanated Analogues for Insecticides : The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticides thiacloprid and imidacloprid demonstrates its role in developing new agrochemicals (Brackmann et al., 2005).
Evaluation of tert-Butyl Isosteres : Research on tert-butyl isosteres, including derivatives similar to "Tert-butyl 1-(4-aminophenyl)cyclopropylcarbamate," highlights their application in fine-tuning the physicochemical and pharmacokinetic properties of bioactive compounds, aiding drug discovery and development (Westphal et al., 2015).
Asymmetric Synthesis of Amines : The use of tert-butyl derivatives in the asymmetric synthesis of amines showcases their versatility as intermediates for creating compounds with potential pharmaceutical applications (Ellman et al., 2002).
Organic Synthesis and Chemical Properties
Pilot-Plant Synthesis for LFA-1 Inhibitor : The development and optimization of a synthesis process for tert-butyl derivatives as intermediates in manufacturing lymphocyte function-associated antigen 1 (LFA-1) inhibitors demonstrate their importance in the large-scale production of therapeutics (Li et al., 2012).
Nucleophilic Substitutions and Radical Reactions : The chemical versatility of tert-butyl phenylazocarboxylates, which share similar structural motifs with "this compound," is highlighted through their applications in nucleophilic substitutions and radical reactions, facilitating the synthesis of a wide array of organic compounds (Jasch et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
tert-butyl N-[1-(4-aminophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICSQPBWHNUHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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